molecular formula C10H16N2O3S B2377013 N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide CAS No. 2097897-24-8

N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide

Cat. No. B2377013
CAS RN: 2097897-24-8
M. Wt: 244.31
InChI Key: ARSZOJLPYNLWDG-UHFFFAOYSA-N
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Description

“N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs. The methanesulfonyl group attached to the piperidine ring is a good leaving group in organic synthesis. The but-2-ynamide moiety contains a triple bond, which suggests that this compound could participate in reactions typical for alkynes .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a methanesulfonyl group, and a but-2-ynamide group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would largely depend on the reactivity of its functional groups. The methanesulfonyl group could act as a leaving group in nucleophilic substitution reactions. The but-2-ynamide group, containing a triple bond, could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Structural Studies and Supramolecular Assembly

  • Structural study of nimesulidetriazole derivatives : This research focused on the crystal structures of nimesulidetriazole derivatives, analyzing their intermolecular interactions through Hirshfeld surfaces and 2D fingerprint plots. These studies are crucial for understanding the supramolecular assembly of such compounds, which could be relevant for the structural analysis of N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide and its derivatives (Dey et al., 2015).

Chemoselective N-Acylation Reagents

  • Development of chemoselective N-acylation reagents : A study on the structure-reactivity relationship of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides provided insights into their chemoselectivity as N-acylation reagents. This research is significant for the synthesis of various organic compounds, potentially including applications for this compound (Kondo et al., 2000).

Conformation and Self-association Studies

  • Conformation and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide : Investigating the structure and self-association in solution through IR spectroscopy and quantum chemical methods, this study provides a model for understanding similar behaviors in related sulfonamide compounds, potentially including this compound (Sterkhova et al., 2014).

Enantioselective Synthesis

  • Chiral phosphine-catalyzed enantioselective construction : Utilizing chiral multifunctional phosphine for the allylic substitutions of MBH acetates with 2-trimethylsilyloxy furan, this method could potentially be adapted for enantioselective synthesis involving this compound (Jiang et al., 2008).

Carbonic Anhydrase Inhibition

  • Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives : Exploring the inhibition effects of sulfonamides derived from indanes and tetralines on human carbonic anhydrase isozymes, this study suggests potential biomedical applications for sulfonamide compounds, which could extend to this compound (Akbaba et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk .

properties

IUPAC Name

N-(1-methylsulfonylpiperidin-4-yl)but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-3-4-10(13)11-9-5-7-12(8-6-9)16(2,14)15/h9H,5-8H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSZOJLPYNLWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCN(CC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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